molecular formula C10H12FNO2 B2795798 5-Fluoro-2-(oxan-4-yloxy)pyridine CAS No. 2201691-62-3

5-Fluoro-2-(oxan-4-yloxy)pyridine

Cat. No. B2795798
M. Wt: 197.209
InChI Key: QBIGTXZVOCNMHY-UHFFFAOYSA-N
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Description

5-Fluoro-2-(oxan-4-yloxy)pyridine, also known as [5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid, is a chemical compound used in scientific research . It has a molecular weight of 241.03 and its IUPAC name is (5-fluoro-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid .


Synthesis Analysis

The synthesis of 5-Fluoro-2-(oxan-4-yloxy)pyridine derivatives has been reported in the literature . These compounds were synthesized as part of a series of novel α-glucosidase inhibitors . The synthesis involved the preparation of a series of 5-fluoro-2-oxindole derivatives .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(oxan-4-yloxy)pyridine can be represented by the InChI code: 1S/C10H13BFNO4/c12-9-6-13-10(5-8(9)11(14)15)17-7-1-3-16-4-2-7/h5-7,14-15H,1-4H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-2-(oxan-4-yloxy)pyridine are not available in the search results, it’s worth noting that fluorinated pyridines are generally less reactive than their chlorinated and brominated analogues .


Physical And Chemical Properties Analysis

5-Fluoro-2-(oxan-4-yloxy)pyridine has a molecular weight of 241.03 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Docking and QSAR Studies for Kinase Inhibitors

Derivatives similar to 5-Fluoro-2-(oxan-4-yloxy)pyridine, such as fluorophenoxy-pyridinylamine compounds, have been studied for their roles as kinase inhibitors. Docking studies alongside quantitative structure-activity relationship (QSAR) analyses have been used to understand the molecular features contributing to high inhibitory activity against c-Met kinase. These studies provide insights into designing compounds with enhanced biological activities (Caballero et al., 2011).

Fluorescence Properties and Sensor Applications

Research on carbon dots (CDs) and organic fluorophores indicates the potential use of pyridine derivatives in creating high fluorescence quantum yield materials. The fluorescence properties of such compounds are crucial for developing new materials for sensing and imaging applications (Shi et al., 2016).

Synthesis of Key Intermediates

The synthesis of key intermediates like 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine demonstrates the utility of fluorinated pyridine derivatives in preparing potent inhibitors, showcasing the relevance of such compounds in medicinal chemistry (Zhang et al., 2009).

Chemosensor Development

Fluorinated pyridine derivatives have been explored for developing chemosensors, particularly for metal ion detection. These compounds exhibit selectivity and sensitivity, making them suitable for applications in environmental monitoring and biological imaging (Hagimori et al., 2013).

Corrosion Inhibition Studies

Studies on piperidine derivatives, including those with fluorinated pyrimidine groups, have been conducted to explore their adsorption and corrosion inhibition properties on metal surfaces. These investigations are crucial for applications in materials science and engineering to protect metals from corrosion (Kaya et al., 2016).

Future Directions

While specific future directions for 5-Fluoro-2-(oxan-4-yloxy)pyridine are not available in the search results, the development of novel α-glucosidase inhibitors, such as 5-fluoro-2-oxindole derivatives, suggests potential applications in the treatment of diabetes .

properties

IUPAC Name

5-fluoro-2-(oxan-4-yloxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIGTXZVOCNMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(oxan-4-yloxy)pyridine

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